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molecular formula C8H5BrClFO B1273119 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone CAS No. 63529-30-6

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Cat. No. B1273119
M. Wt: 251.48 g/mol
InChI Key: JOCPGHGWUUBURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575357B2

Procedure details

1.35 g of the compound from Example 1A having a purity of 68% (5.37 mmol) are heated under reflux in 25 ml of ethanol, a solution of 0.72 g (5.37 mmol) of ethyl amino(thioxo)acetate and 10 ml of ethanol is added dropwise and the mixture is heated under reflux for 18 hours. The reaction mixture is concentrated and the residue is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 10:1), and 1.94 g of the title compound having a purity of 57% (100% of theory) are obtained.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1)=O.[NH2:13][C:14](=[S:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(O)C>[Cl:12][C:7]1[CH:6]=[C:5]([C:3]2[N:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[S:20][CH:2]=2)[CH:10]=[CH:9][C:8]=1[F:11]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)F)Cl
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 10:1), and 1.94 g of the title compound
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1F)C=1N=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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